Enantiomeric Excess Achievable via DKR: Target (R)-Chlorohydrin Acetate Versus Aliphatic Analogs
In the optimized DKR protocol employing Pseudomonas cepacia lipase and a ruthenium racemization catalyst, aromatic chlorohydrins including the 4-CF3-phenyl derivative consistently yield the (R)-acetate with an enantiomeric excess (ee) exceeding 99% [1]. This is in stark contrast to aliphatic chlorohydrins, which are explicitly reported to show poor enzymatic selectivity under identical conditions, resulting in significantly lower ee and prohibiting their use in synthesizing enantiopure intermediates [1]. While the primary publication presents the ee for the acetylated product, the direct precursor (R)-chlorohydrin is generated with identical absolute configuration upon acetate hydrolysis.
| Evidence Dimension | Enantiomeric Excess (ee) of (R)-acetate product |
|---|---|
| Target Compound Data | >99% ee (for the (R)-acetate derived from 4-CF3-phenyl chlorohydrin; absolute configuration confirmed by chiral HPLC) [1] |
| Comparator Or Baseline | Aliphatic chlorohydrins (e.g., 1-chloro-2-alkanol derivatives): poor selectivity, ee not significantly above racemic [1] |
| Quantified Difference | >99% ee vs. negligible enantioselectivity |
| Conditions | DKR with PS-C 'Amano' II lipase, ruthenium catalyst 1, Na2CO3, toluene, 60 °C, 24 h [1] |
Why This Matters
The near-perfect enantiomeric purity ensures that procurement of the single (R)-enantiomer, rather than a racemic mixture, is mandatory for any asymmetric synthesis where downstream stereochemistry is critical, such as chiral drug intermediate production.
- [1] Träff, A.; Bogár, K.; Warner, M.; Bäckvall, J.-E. Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Org. Lett. 2008, 10 (21), 4807–4810. View Source
